molecular formula C24H25N5O2 B2622768 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898421-98-2

9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2622768
CAS RN: 898421-98-2
M. Wt: 415.497
InChI Key: JOTARTGWLHCDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as S63845, is a small molecule inhibitor that has been developed as a potential cancer therapy. It is a highly specific inhibitor of the anti-apoptotic protein MCL-1, which is overexpressed in many types of cancer and is often associated with resistance to chemotherapy.

Mechanism of Action

9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide binds specifically to the BH3-binding groove of MCL-1, preventing it from interacting with pro-apoptotic proteins and blocking its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo, with minimal effects on normal cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.

Advantages and Limitations for Lab Experiments

One advantage of 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide as a research tool is its high specificity for MCL-1, which allows for the study of the role of this protein in cancer biology. However, its potency and specificity also make it difficult to use in some experimental settings, as high concentrations may be required to achieve a sufficient effect.

Future Directions

Future research on 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide could focus on its potential use in combination with other cancer therapies, as well as its efficacy in different types of cancer. Additionally, further studies could be done to investigate the mechanisms of resistance to this compound and how these could be overcome. Finally, the development of derivatives or analogs of this compound with improved pharmacokinetic properties could also be explored.

Synthesis Methods

The synthesis of 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide involves a multi-step process that begins with the reaction of 4-tert-butylphenylboronic acid and 4-ethylphenylboronic acid with 2,6-dichloropurine to form the corresponding aryl purine intermediates. These intermediates are then coupled with a carboxylic acid derivative to form the final product.

Scientific Research Applications

9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inducing apoptosis in cancer cells that overexpress MCL-1. It has been shown to be effective in a variety of cancer types, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast and lung cancer.

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-5-14-6-8-15(9-7-14)21-26-18(20(25)30)19-22(28-21)29(23(31)27-19)17-12-10-16(11-13-17)24(2,3)4/h6-13H,5H2,1-4H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTARTGWLHCDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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